molecular formula C15H25N3O2 B7595474 N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No. B7595474
M. Wt: 279.38 g/mol
InChI Key: DMANBNGIGJUOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CT-3 and is a synthetic derivative of the naturally occurring compound, cannabidiol. CT-3 has been shown to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various diseases and disorders.

Mechanism of Action

The mechanism of action of CT-3 is not fully understood, but it is believed to work by modulating the activity of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including inflammation and pain perception. CT-3 is thought to interact with the CB2 receptor, which is primarily found in immune cells and is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
CT-3 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in various animal models of disease, including arthritis and multiple sclerosis. Additionally, CT-3 has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using CT-3 in laboratory experiments is its high degree of purity, which allows for accurate dosing and reproducible results. Additionally, CT-3 has been shown to have low toxicity, making it a safe compound to use in laboratory experiments. However, one limitation of using CT-3 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on CT-3. One area of interest is the development of CT-3-based therapies for the treatment of inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of CT-3 and to identify any potential side effects associated with its use. Finally, there is a need for the development of new synthesis methods that can produce CT-3 in larger quantities and at a lower cost.

Synthesis Methods

CT-3 can be synthesized through a multi-step process that involves the reaction of cannabidiol with various reagents. The synthesis method is complex and involves several chemical reactions, including esterification and amidation. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

CT-3 has been the subject of numerous scientific studies, and its potential therapeutic applications are vast. It has been shown to possess anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as arthritis and multiple sclerosis. Additionally, CT-3 has been shown to have neuroprotective properties, which could make it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-11-13(12(2)18(3)17-11)9-14(19)16-10-15(20)7-5-4-6-8-15/h20H,4-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMANBNGIGJUOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)NCC2(CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

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